
2',3'-Dideoxyadenosine-5'-monothiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxyadenosine-5’-monothiophosphate is a modified nucleoside monophosphate where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms, and the phosphate group is substituted with a monothiophosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyadenosine-5’-monothiophosphate typically involves the selective removal of the 2’ and 3’ hydroxyl groups from adenosine, followed by the introduction of a monothiophosphate group at the 5’ position. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired positions on the molecule.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyadenosine-5’-monothiophosphate may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesizers and high-throughput purification techniques to produce the compound in sufficient quantities for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxyadenosine-5’-monothiophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the monothiophosphate group or other functional groups on the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxyadenosine-5’-monothiophosphate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: Explored for its potential antiviral properties and as a tool in the development of new therapeutic agents.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxyadenosine-5’-monothiophosphate involves its incorporation into nucleic acids, where it can act as a chain terminator due to the absence of the 2’ and 3’ hydroxyl groups. This prevents further elongation of the nucleic acid chain, making it a valuable tool in sequencing and other molecular biology applications. The compound may also interact with specific enzymes and molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine-5’-monophosphate: Similar structure but lacks the monothiophosphate group.
2’,3’-Dideoxycytidine-5’-monophosphate: A related compound with a cytidine base instead of adenosine.
2’,3’-Dideoxyguanosine-5’-monophosphate: Contains a guanosine base and similar modifications.
Uniqueness
2’,3’-Dideoxyadenosine-5’-monothiophosphate is unique due to the presence of the monothiophosphate group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interactions with enzymes and other molecular targets, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C10H14N5O4PS |
|---|---|
Peso molecular |
331.29 g/mol |
Nombre IUPAC |
9-[5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H14N5O4PS/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(19-7)3-18-20(16,17)21/h4-7H,1-3H2,(H2,11,12,13)(H2,16,17,21) |
Clave InChI |
XHZQMJHQJKTFCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1COP(=S)(O)O)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)
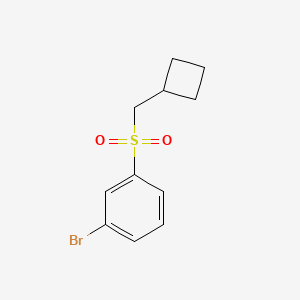

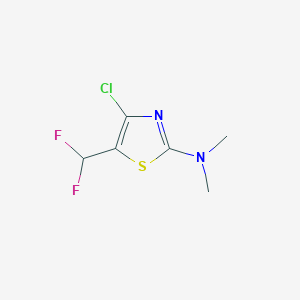
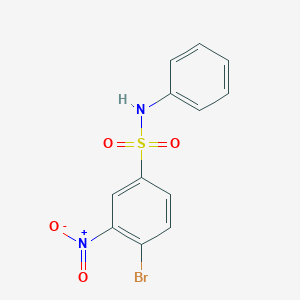
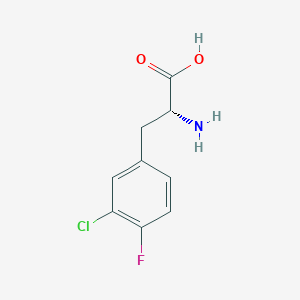
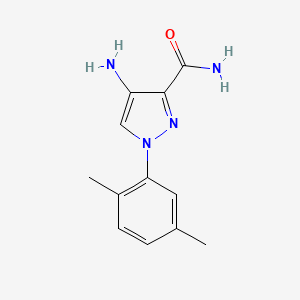
![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)

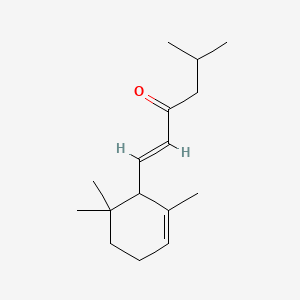
![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)


